5-Chloro-6-fluoronicotinonitrile
Description
5-Chloro-6-fluoronicotinonitrile is a halogenated pyridine derivative characterized by a nitrile group at the 3-position, chlorine at the 5-position, and fluorine at the 6-position of the pyridine ring. The compound’s electron-withdrawing substituents (Cl, F, CN) likely influence its reactivity, solubility, and suitability as a pharmaceutical intermediate, particularly in drug discovery targeting kinases or other enzymes .
Properties
Molecular Formula |
C6H2ClFN2 |
|---|---|
Molecular Weight |
156.54 g/mol |
IUPAC Name |
5-chloro-6-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H2ClFN2/c7-5-1-4(2-9)3-10-6(5)8/h1,3H |
InChI Key |
CSAHEVBNRDUCIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-fluoronicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method includes the reaction of 5-chloronicotinonitrile with a fluorinating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of 5-Chloro-6-fluoronicotinonitrile may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-fluoronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinonitrile derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Chloro-6-fluoronicotinonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluoronicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
The following table summarizes key nicotinonitrile derivatives and their structural differences:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-Amino-6-chloro-5-fluoronicotinonitrile | 1820711-14-5 | C₆H₃ClF₃N₃ | 171.56 | 2-NH₂, 5-F, 6-Cl |
| 5-(Difluoromethyl)-6-fluoronicotinonitrile | 1806029-20-8 | C₇H₃F₃N₂ | 192.11 | 5-(CF₂H), 6-F |
| 5-Chloro-6-cyclopropyl-2-hydroxy-... | 1092352-56-1 | C₁₀H₆ClF₃N₂O | 280.62 | 5-Cl, 6-cyclopropyl, 2-OH, 4-CF₃ |
| 2-CHLORO-6-METHYL-5-PHENYLNICOTINONITRILE | N/A | C₁₃H₁₀ClN₂ | 229.69 | 2-Cl, 6-CH₃, 5-Ph |
Key Observations:
- Electron Effects: The chloro and fluoro substituents in 5-Chloro-6-fluoronicotinonitrile enhance electrophilicity at the 4-position, facilitating nucleophilic aromatic substitution (NAS) reactions. This contrasts with 5-(Difluoromethyl)-6-fluoronicotinonitrile, where the CF₂H group introduces steric bulk and lipophilicity .
- Amino Group Influence: The 2-amino substituent in 2-Amino-6-chloro-5-fluoronicotinonitrile enhances solubility in polar solvents and may serve as a hydrogen bond donor in biological interactions .
Research and Industrial Relevance
- Pharmaceutical Intermediates: The target compound’s structure aligns with intermediates used in kinase inhibitor synthesis. For instance, 5-Acetyl-2-[(2-chlorophenyl)sulfanyl]-6-methylnicotinonitrile (CAS 303146-65-8) demonstrates the role of nicotinonitriles in developing enzyme-targeted therapies .
- Scale-Up Challenges: Substituted nicotinonitriles often require controlled conditions for halogenation and cyanation steps, as seen in the synthesis of 2-Amino-6-chloro-5-fluoronicotinonitrile (purity ≥97%) .
Biological Activity
5-Chloro-6-fluoronicotinonitrile is an organic compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and relevant research findings.
- Molecular Formula : C₆H₂ClFN₂
- Molecular Weight : 156.54 g/mol
- IUPAC Name : 5-chloro-6-fluoropyridine-3-carbonitrile
- Structural Features : The compound features a pyridine ring with chlorine and fluorine substituents, which are critical for its biological activity.
The biological activity of 5-Chloro-6-fluoronicotinonitrile is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that this compound can inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This mechanism is particularly relevant in drug discovery and development.
Antimicrobial Properties
Preliminary studies have highlighted the compound's potential as an antimicrobial agent. Its structural components allow it to interact effectively with various bacterial strains, including Klebsiella pneumoniae, suggesting its efficacy against resistant bacterial infections.
Enzyme Inhibition Studies
5-Chloro-6-fluoronicotinonitrile has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting enzymes that are crucial for the survival of pathogenic bacteria.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and unique aspects of compounds related to 5-Chloro-6-fluoronicotinonitrile:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloro-5-fluoronicotinonitrile | Chlorine at position 4, fluorine at 5 | Different substitution pattern affects reactivity |
| 2-Chloro-5-fluoronicotinonitrile | Chlorine at position 2, fluorine at 5 | Variations in biological activity compared to target |
| 3-Chloro-4-fluoronicotinonitrile | Chlorine at position 3, fluorine at 4 | Distinct interaction profiles due to substitution |
This comparison illustrates how the positioning of halogens influences the compound's reactivity and biological interactions.
Case Studies and Research Findings
- Inhibition of Enzyme Activity : A study demonstrated that 5-Chloro-6-fluoronicotinonitrile effectively inhibited a specific enzyme involved in bacterial resistance mechanisms. The binding affinity was assessed using molecular docking simulations, revealing a strong interaction with the enzyme's active site.
- Antimicrobial Efficacy : Another investigation focused on the compound's antimicrobial properties against various pathogens. Results indicated significant inhibition of bacterial growth, particularly against gram-negative bacteria, thus highlighting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
